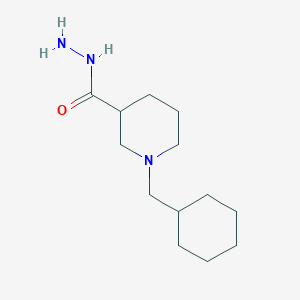1-(Cyclohexylmethyl)piperidine-3-carbohydrazide
CAS No.: 883530-04-9
Cat. No.: VC3176921
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 883530-04-9 |
|---|---|
| Molecular Formula | C13H25N3O |
| Molecular Weight | 239.36 g/mol |
| IUPAC Name | 1-(cyclohexylmethyl)piperidine-3-carbohydrazide |
| Standard InChI | InChI=1S/C13H25N3O/c14-15-13(17)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,14H2,(H,15,17) |
| Standard InChI Key | KNJUMRGGNBYWIU-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CN2CCCC(C2)C(=O)NN |
| Canonical SMILES | C1CCC(CC1)CN2CCCC(C2)C(=O)NN |
Introduction
Structural Characteristics and Chemical Identity
1-(Cyclohexylmethyl)piperidine-3-carbohydrazide consists of a piperidine ring with two key substituents: a cyclohexylmethyl group at the nitrogen position (N1) and a carbohydrazide group (-CONHNH₂) at the 3-position of the piperidine ring. This structure combines the aliphatic characteristics of cyclohexane with the basicity of piperidine and the hydrogen-bonding capabilities of the carbohydrazide functional group.
The structural relationship between this compound and its analogs can be understood by examining related compounds such as 1-(Cyclohexylmethyl)piperidine hydrochloride, which shares the core cyclohexylmethylpiperidine structure but lacks the 3-carbohydrazide functionality .
Predicted Physical and Chemical Properties
Based on analysis of structurally related compounds, the following properties can be predicted:
Structural Comparison with Related Compounds
Understanding 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide becomes clearer when comparing it with structurally related compounds documented in chemical literature.
Relationship to 1-(Cyclohexylmethyl)piperidine Hydrochloride
The 1-(Cyclohexylmethyl)piperidine portion forms the backbone of our target compound and is found in 1-(Cyclohexylmethyl)piperidine hydrochloride, which has documented properties including:
-
Molecular Weight: 217.78 g/mol
-
Hydrogen Bond Donor Count: 1
-
Hydrogen Bond Acceptor Count: 1
The key structural difference is the presence of the 3-carbohydrazide group in our target compound, which would significantly alter its physicochemical properties and potential biological interactions.
Comparison with 4-Benzylpiperidine
While structurally distinct from our target compound, 4-Benzylpiperidine provides valuable insights into the general properties of substituted piperidines:
-
Physical state: Clear colorless to yellow viscous liquid
-
Boiling point: 279°C
-
Density: 0.997 g/mL at 25°C
The positional difference (4-substitution versus 3-substitution) and the nature of the substituents (benzyl versus cyclohexylmethyl and carbohydrazide) would result in distinct chemical behaviors, but the core piperidine properties remain informative.
Spectroscopic Characterization
The spectroscopic profile of 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide would be essential for structural confirmation and purity assessment.
Predicted Nuclear Magnetic Resonance (NMR) Characteristics
Based on the structural features and related compounds:
| Spectral Region | Expected Signals | Structural Assignment |
|---|---|---|
| ¹H NMR (1-2 ppm) | Complex multiplets | Cyclohexyl ring protons |
| ¹H NMR (1.5-2.5 ppm) | Multiplets | Piperidine ring protons |
| ¹H NMR (2.0-2.2 ppm) | Doublet | Cyclohexylmethyl CH₂ |
| ¹H NMR (3.0-3.5 ppm) | Multiplets | Piperidine protons adjacent to nitrogen |
| ¹H NMR (7.5-8.5 ppm) | Broad singlets | NH-NH₂ protons |
| ¹³C NMR (170-175 ppm) | Singlet | Carbonyl carbon of carbohydrazide |
The NMR profile would be comparable to that observed for compound 37 in the hydrazide synthesis reported in the literature, which showed characteristic signals for the piperidine ring and hydrazide functional group .
Structure-Activity Relationship Considerations
The structural elements of 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide can be analyzed in terms of their potential impact on biological activity.
Influence of the Cyclohexylmethyl Substituent
The literature indicates that N-substitution patterns significantly influence the properties and activities of piperidine derivatives:
Role of the Carbohydrazide Functionality
The carbohydrazide group introduces specific chemical and biological properties:
-
Enhanced hydrogen bonding capability, potentially increasing interactions with biological targets
-
Increased water solubility compared to non-functionalized analogs
-
Potential for hydrolytic metabolism in biological systems
-
Possibility for specific interactions with enzymes that recognize hydrazide structures
Analytical Considerations and Stability
The structural features of 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide suggest specific considerations for its analysis and stability assessment.
Chromatographic Behavior
Based on its functional groups, the compound would likely exhibit:
-
Moderate retention on reverse-phase HPLC systems
-
Potential peak tailing due to the basic piperidine nitrogen
-
Improved peak shape with acidic modifiers in the mobile phase
-
UV detection capability through the carbohydrazide chromophore
Stability Considerations
Several factors would influence the stability of this compound:
-
Potential hydrolysis of the carbohydrazide group under strongly acidic or basic conditions
-
Oxidative sensitivity of the hydrazide function
-
Possible thermal decomposition pathways
-
Storage recommendations likely similar to those of 4-benzylpiperidine: "Store below +30°C"
Future Research Directions
Based on the structural features and potential applications of 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide, several promising research directions emerge:
Synthetic Methodology Development
-
Optimization of synthetic routes to improve yield and purity
-
Development of stereoselective methods if stereogenic centers are introduced
-
Green chemistry approaches to minimize environmental impact during synthesis
-
Scale-up considerations for potential larger-scale production
Biological Evaluation
-
Screening against various biological targets, particularly those where related piperidine derivatives have shown activity
-
Structure-activity relationship studies through systematic modification of the core structure
-
Exploration of the carbohydrazide group's role in biological interactions
-
Evaluation of pharmacokinetic properties and metabolic stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume